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Compound of Interest

Compound Name: Riboflavin-13C4,15N2

Cat. No.: B12053006 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use

of Riboflavin-13C4,15N2 as a stable isotope tracer in metabolic flux analysis (MFA) studies.

This powerful tool enables the precise quantification of the biosynthesis rates of flavin

mononucleotide (FMN) and flavin adenine dinucleotide (FAD), essential cofactors in a myriad of

cellular redox reactions.

Introduction
Riboflavin (Vitamin B2) is the precursor for the synthesis of FMN and FAD, which are critical for

the function of numerous flavoenzymes involved in energy metabolism, cellular respiration, and

antioxidant defense. Metabolic flux analysis using stable isotope tracers allows for the

quantitative assessment of the rates of metabolic pathways under specific conditions.

Riboflavin-13C4,15N2, a non-radioactive, stable isotope-labeled version of riboflavin, serves

as an excellent tracer to elucidate the dynamics of FMN and FAD biosynthesis. By introducing

Riboflavin-13C4,15N2 into a biological system, researchers can track the incorporation of the

heavy isotopes into the FMN and FAD pools, thereby quantifying their synthesis rates and

gaining insights into the regulation of flavin metabolism. This approach is particularly valuable

in studying disease states with altered metabolic phenotypes, such as cancer, and in the

development of drugs targeting metabolic pathways.
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Quantification of FMN and FAD Biosynthesis Rates: Directly measure the flux through the

riboflavin kinase and FAD synthetase reactions.

Elucidation of Metabolic Reprogramming: Investigate how cancer cells or other diseased

cells alter flavin metabolism to support their growth and survival.[1]

Drug Discovery and Development: Assess the on-target and off-target effects of drug

candidates on flavin metabolism.

Nutritional Studies: Understand the bioavailability and cellular utilization of riboflavin from

different sources.

Data Presentation: Isotopic Enrichment and Flux
Quantification
The primary data obtained from a Riboflavin-13C4,15N2 tracing study is the mass isotopomer

distribution (MID) of FMN and FAD, which is determined by mass spectrometry. The MID

represents the fractional abundance of each isotopologue (a molecule with a specific number

of heavy isotopes). This data is then used to calculate the isotopic enrichment and, ultimately,

the metabolic flux.

Table 1: Illustrative Mass Isotopomer Distribution of FMN and FAD in Cancer Cells Labeled with

Riboflavin-13C4,15N2

Metabolite Isotopologue
Fractional
Abundance (%)
(Control)

Fractional
Abundance (%)
(Treated)

FMN M+0 65.3 ± 2.1 85.1 ± 1.8

M+6 34.7 ± 2.1 14.9 ± 1.8

FAD M+0 72.8 ± 3.5 90.4 ± 2.3

M+6 27.2 ± 3.5 9.6 ± 2.3

M+0 represents the unlabeled metabolite, while M+6 represents the fully labeled metabolite

derived from Riboflavin-13C4,15N2.
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Table 2: Calculated Fluxes for FMN and FAD Biosynthesis

Metabolic Flux
Flux Rate
(pmol/10^6
cells/hr) (Control)

Flux Rate
(pmol/10^6
cells/hr) (Treated)

Fold Change

Riboflavin -> FMN 15.2 ± 1.5 6.8 ± 0.9 -2.24

FMN -> FAD 12.5 ± 1.3 4.5 ± 0.7 -2.78

Flux rates are calculated from the isotopic enrichment data and cellular flavin concentrations.

Signaling and Metabolic Pathways
The core metabolic pathway traced by Riboflavin-13C4,15N2 is the sequential conversion of

riboflavin to FMN and then to FAD. This process is catalyzed by two key enzymes: riboflavin

kinase and FAD synthetase.

Riboflavin-13C4,15N2 FMN-13C4,15N2

 Riboflavin Kinase
 (ATP -> ADP) FAD-13C4,15N2

 FAD Synthetase
 (ATP -> PPi)

Click to download full resolution via product page

Riboflavin to FMN and FAD Conversion Pathway.

Experimental Protocols
This section provides a detailed protocol for a typical metabolic flux analysis experiment using

Riboflavin-13C4,15N2 in cultured mammalian cells.

Experimental Workflow
The overall workflow for a Riboflavin-13C4,15N2 tracing experiment involves several key

steps, from cell culture and labeling to sample analysis and data interpretation.
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General workflow for a Riboflavin-13C4,15N2 tracing experiment.
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Protocol: Stable Isotope Tracing with Riboflavin-
13C4,15N2
1. Cell Culture and Seeding:

Culture mammalian cells of interest (e.g., cancer cell lines) in standard growth medium until

they reach the desired confluency for the experiment.

Seed cells into multi-well plates (e.g., 6-well or 12-well plates) at a density that will ensure

they are in the exponential growth phase at the time of labeling.

2. Preparation of Labeling Medium:

Prepare a custom cell culture medium that is deficient in natural riboflavin.

Reconstitute lyophilized Riboflavin-13C4,15N2 (Cambridge Isotope Laboratories, Inc.,

CNLM-8851) in a suitable solvent (e.g., sterile water or DMSO) to create a stock solution.

Supplement the riboflavin-deficient medium with the Riboflavin-13C4,15N2 stock solution to

a final concentration that is physiological or appropriate for the specific cell line (typically in

the low micromolar range).

Warm the labeling medium to 37°C before use.

3. Isotopic Labeling:

When cells have reached the desired confluency (e.g., 70-80%), aspirate the standard

growth medium.

Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

Add the pre-warmed labeling medium containing Riboflavin-13C4,15N2 to the cells.

Incubate the cells for a time course (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the

incorporation of the tracer into FMN and FAD and to determine the time to reach isotopic

steady state.

4. Quenching of Metabolism and Metabolite Extraction:
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At each time point, rapidly aspirate the labeling medium.

Immediately add ice-cold 80% methanol to the cells to quench all enzymatic activity.

Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge

tube.

Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to allow for

complete protein precipitation and metabolite extraction.

Centrifuge the samples at maximum speed for 10 minutes at 4°C to pellet cell debris.

Carefully transfer the supernatant containing the metabolites to a new tube for analysis.

5. LC-MS/MS Analysis:

Analyze the metabolite extracts using a liquid chromatography-tandem mass spectrometry

(LC-MS/MS) system.

Chromatographic Separation:

Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for the separation of

the polar metabolites riboflavin, FMN, and FAD.

Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 10

mM ammonium formate in water) and an organic solvent (e.g., acetonitrile).

Mass Spectrometry Detection:

Operate the mass spectrometer in positive ion mode.

Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the different

isotopologues of riboflavin, FMN, and FAD. The MRM transitions will be specific for the

unlabeled (M+0) and labeled (M+6) forms of each metabolite.

6. Data Analysis and Flux Calculation:
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Integrate the peak areas for each MRM transition to determine the abundance of each

isotopologue.

Correct for the natural abundance of 13C and 15N in the unlabeled isotopologues.

Calculate the fractional enrichment of the labeled species at each time point.

Model the isotopic labeling kinetics to determine the rates of FMN and FAD synthesis. This

can be done using software packages specifically designed for metabolic flux analysis.

Conclusion
Riboflavin-13C4,15N2 is a powerful and versatile tool for the quantitative investigation of flavin

metabolism. The protocols and information provided in these application notes offer a solid

foundation for researchers to design and execute robust metabolic flux analysis studies. By

applying these methods, scientists can gain deeper insights into the critical roles of FMN and

FAD in health and disease, and accelerate the development of novel therapeutic strategies

targeting metabolic pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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